molecular formula C14H16N2O3S B2600156 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1351618-98-8

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Número de catálogo B2600156
Número CAS: 1351618-98-8
Peso molecular: 292.35
Clave InChI: FZCXGROHVUSCCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as PBTZ169, is a compound that has gained attention in the scientific community due to its potential as a new drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection that affects the lungs and is caused by Mycobacterium tuberculosis. The current treatment options for tuberculosis are limited and often lead to drug resistance, making the development of new drugs crucial.

Mecanismo De Acción

The exact mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is not fully understood. However, it is believed that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and ultimately, bacterial death.
Biochemical and Physiological Effects:
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate for further development. In addition to its activity against drug-resistant strains of Mycobacterium tuberculosis, N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has also been shown to have activity against other bacterial pathogens, including Staphylococcus aureus and Escherichia coli.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the drug for maximum efficacy.

Direcciones Futuras

There are several future directions for the development of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide as a new drug candidate for the treatment of tuberculosis. One direction is to optimize the drug for maximum efficacy by further understanding its mechanism of action. Another direction is to develop combination therapies that include N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide, as this may help to prevent the development of drug resistance. Finally, further studies are needed to determine the safety and efficacy of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide in humans.

Métodos De Síntesis

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves several steps, including the reaction of 2-aminobenzo[d]thiazole with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-hydroxytetrahydro-2H-pyran-4-methanol. The final product is obtained through the reaction of the intermediate with 4-nitrophenyl chloroformate.

Aplicaciones Científicas De Investigación

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis. In vitro studies have shown that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has potent activity against drug-resistant strains of Mycobacterium tuberculosis, including those that are resistant to the first-line drugs isoniazid and rifampicin. In vivo studies have also shown promising results, with N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide demonstrating efficacy in animal models of tuberculosis.

Propiedades

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-12(15-9-14(18)5-7-19-8-6-14)13-16-10-3-1-2-4-11(10)20-13/h1-4,18H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCXGROHVUSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.